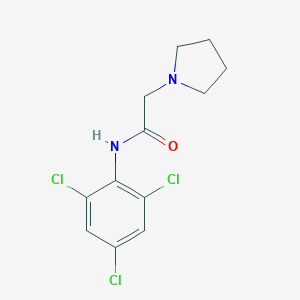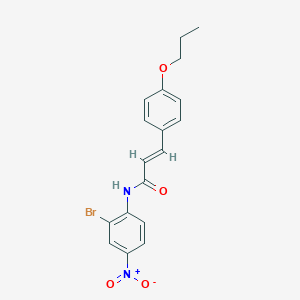
2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.
Mécanisme D'action
TPCA-1 inhibits the activity of NF-κB by binding to the IKK-β kinase subunit, which is responsible for phosphorylating IκBα, a protein that inhibits the activity of NF-κB. By inhibiting the activity of IKK-β, TPCA-1 prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
Inhibition of NF-κB activity by TPCA-1 has been shown to have various biochemical and physiological effects. TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. TPCA-1 has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, TPCA-1 has been shown to reduce the severity of colitis in mice by reducing inflammation and promoting tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
TPCA-1 has several advantages for lab experiments. TPCA-1 is a small molecule inhibitor that can be easily synthesized and purified. TPCA-1 has been extensively studied, and its mechanism of action is well understood. However, TPCA-1 also has some limitations for lab experiments. TPCA-1 may have off-target effects, and its specificity for IKK-β may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of TPCA-1. TPCA-1 has shown promising results in preclinical studies for various diseases such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of TPCA-1 in clinical trials. Additionally, the development of more selective inhibitors of IKK-β may improve the specificity and efficacy of NF-κB inhibition. Finally, the combination of TPCA-1 with other therapies may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of TPCA-1 involves the reaction of 2,4,6-trichlorobenzoyl chloride with pyrrolidine followed by the reaction with N-acetylanthranilic acid. The final product is obtained after purification by column chromatography. The purity of TPCA-1 can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory bowel disease, and rheumatoid arthritis. TPCA-1 has been shown to inhibit the activity of NF-κB, which is a critical regulator of inflammation and immune responses. Inhibition of NF-κB activity by TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Propriétés
Nom du produit |
2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide |
|---|---|
Formule moléculaire |
C12H13Cl3N2O |
Poids moléculaire |
307.6 g/mol |
Nom IUPAC |
2-pyrrolidin-1-yl-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C12H13Cl3N2O/c13-8-5-9(14)12(10(15)6-8)16-11(18)7-17-3-1-2-4-17/h5-6H,1-4,7H2,(H,16,18) |
Clé InChI |
OAPAUTGQRCRPIK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
SMILES canonique |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)

![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)
![9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B241533.png)
![N-benzyl-N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B241535.png)
![5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B241537.png)
![Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B241542.png)
![Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241544.png)
![Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241546.png)
![4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B241548.png)